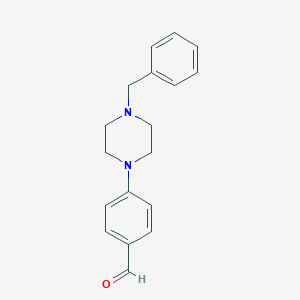

4-(4-Benzylpiperazin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-6-8-18(9-7-17)20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWZUVQRUPAVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370760 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-88-6 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" CAS number

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and its pivotal role as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification and Properties

This compound is a disubstituted aromatic compound featuring a central benzaldehyde ring functionalized with a benzylpiperazine moiety. This unique combination of a reactive aldehyde group and a pharmacologically significant piperazine scaffold makes it a versatile building block in synthetic chemistry.

The definitive identifier for this compound is its CAS Number: 166438-88-6 [1][2].

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 166438-88-6 | [1][2] |

| Molecular Formula | C18H20N2O | [1][3] |

| Molecular Weight | 280.37 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 73-75 °C | [1] |

| InChI Key | JDWZUVQRUPAVPK-UHFFFAOYSA-N | [3] |

| SMILES | O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1 | [3] |

Strategic Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This well-established method provides a reliable and efficient route to the target compound. The causality behind this choice lies in the high reactivity of an activated aryl halide (like 4-fluorobenzaldehyde) with a secondary amine (1-benzylpiperazine) in the presence of a base. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, making the para-position susceptible to nucleophilic attack by the piperazine nitrogen.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion of each step and subsequent analytical confirmation ensures the integrity of the final product. The methodology is adapted from similar syntheses of N-arylpiperazine derivatives[4][5].

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add 1-benzylpiperazine (2.0 eq) and potassium carbonate (1.5 eq). The use of excess benzylpiperazine helps to drive the reaction to completion and can also act as a scavenger for any generated hydrofluoric acid, although the primary base, K2CO3, neutralizes the acid.

-

Heating: Stir the reaction mixture at an elevated temperature (e.g., 130°C) for 16-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorobenzaldehyde spot is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. This step is crucial as it precipitates the solid product while the inorganic salts and excess starting materials remain in the aqueous phase.

-

Filtration: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol, to yield the purified this compound.

-

Drying and Characterization: Dry the purified solid under vacuum. Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic, aldehydic, and piperazine protons.

-

¹³C NMR: To verify the carbon framework.

-

Mass Spectrometry: To confirm the molecular weight (m/z [M+H]⁺).

-

Melting Point Analysis: To assess purity, comparing it to the literature value (73-75 °C)[1].

-

The Benzylpiperazine-Benzaldehyde Scaffold in Drug Discovery

The title compound serves as a critical starting point for the synthesis of a diverse range of pharmacologically active molecules. The benzylpiperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS)[6][7][8]. The benzaldehyde moiety provides a reactive handle for further chemical modifications, allowing for the exploration of vast chemical space.

Role as a Versatile Chemical Intermediate

The diagram below illustrates how this compound acts as a central hub for generating diverse molecular libraries. The aldehyde group can be readily transformed into various functional groups, leading to derivatives with potentially distinct biological activities.

Caption: Derivatization potential of the core scaffold for drug discovery.

Causality in Pharmacological Activity

-

Benzylpiperazine Moiety: This group is known to interact with various CNS receptors. The nitrogen atoms can act as hydrogen bond acceptors, and the benzyl group can engage in hydrophobic or π-π stacking interactions within receptor binding pockets. Derivatives of benzylpiperazine have shown high affinity for sigma-1 (σ1R) and serotonin (5-HT1A) receptors, which are important targets for treating pain and psychiatric disorders[9][10][11].

-

Benzaldehyde Moiety: While primarily a synthetic handle, the benzaldehyde core itself can influence a molecule's properties. Studies have shown that benzaldehyde can act as an absorption promoter, potentially enhancing the bioavailability of drugs by increasing cell membrane permeability[12][13]. This dual functionality—a reactive site for diversification and a potential pharmacokinetic modulator—enhances the value of this scaffold.

Application in Lead Compound Synthesis

The true utility of this compound is realized in its application as a precursor for more complex drug candidates. For instance:

-

Antinociceptive Agents: By reacting the aldehyde with various amines and subsequent modifications, novel ligands for the σ1 receptor have been developed. These compounds have shown promising antinociceptive and anti-allodynic effects in preclinical models of pain[9].

-

MAO Inhibitors: The condensation of similar benzaldehyde-piperazine structures with thiazolylhydrazine has yielded potent and selective monoamine oxidase-A (MAO-A) inhibitors, which are targets for antidepressant therapies[4].

The strategic selection of reactants to combine with the aldehyde group allows medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[14].

Conclusion

This compound (CAS: 166438-88-6) is more than a simple chemical; it is a strategically designed intermediate that embodies key principles of modern medicinal chemistry. Its robust synthesis, combined with the pharmacologically relevant benzylpiperazine core and the synthetically versatile aldehyde handle, makes it an invaluable tool for researchers and scientists. Its application enables the efficient generation of diverse chemical libraries, accelerating the discovery and development of next-generation therapeutics for a range of diseases, particularly those affecting the central nervous system.

References

- ChemBK. This compound.

- GlpBio. This compound.

- Yıldırım, I., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4333.

- PubChem. 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde.

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(9), 1531-1545.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.

- ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).

- ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem.

- Huang, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668779.

- Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269.

- PubChem. 1-Benzylpiperazine.

- Huang, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668779.

- PubChemLite. 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [glpbio.cn]

- 3. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. etd.auburn.edu [etd.auburn.edu]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 13. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" molecular weight

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical intermediates. These building blocks serve as foundational scaffolds for constructing complex molecules with tailored pharmacological profiles. Among these, this compound has emerged as a compound of significant interest. Its unique structure, combining a reactive benzaldehyde moiety with the pharmacologically relevant benzylpiperazine scaffold, makes it a valuable precursor in the synthesis of a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, and its pivotal role in contemporary drug discovery and development for researchers, scientists, and professionals in the field.

Core Molecular and Physicochemical Properties

This compound is a solid organic compound characterized by the fusion of a benzylpiperazine group to a benzaldehyde ring via a nitrogen atom. This structure is fundamental to its utility as a chemical intermediate.

Key Identifiers and Molecular Data

A summary of the essential quantitative data for this compound is presented below. This data is critical for reaction planning, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀N₂O | [3][4][5] |

| Molecular Weight | 280.36 g/mol | [4] |

| 280.37 g/mol | [3][5] | |

| CAS Number | 166438-88-6 | [3][5] |

| Physical Form | Solid | [4] |

| Melting Point | 73-75 °C | [3] |

| InChI Key | JDWZUVQRUPAVPK-UHFFFAOYSA-N | [4] |

| SMILES String | O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1 | [4] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction lies in the activation of the aromatic ring by an electron-withdrawing group (the aldehyde) and the presence of a good leaving group (typically a halogen).

General Synthesis Workflow

The diagram below illustrates the logical flow of a standard synthesis protocol, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous synthetic procedures for similar piperazine-substituted benzaldehydes.[6] The self-validating nature of this protocol is ensured by the in-process checks and final analytical verification.

Materials:

-

4-Fluorobenzaldehyde

-

1-Benzylpiperazine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ice water

Procedure:

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and 1-benzylpiperazine (2.0 eq). The use of excess benzylpiperazine helps to drive the reaction to completion.

-

Heating: Stir the reaction mixture vigorously and heat to 130 °C for 16 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This step quenches the reaction and precipitates the crude product, which has lower solubility in water.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Extraction (Alternative to Filtration if Oily): If a solid does not precipitate, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain the final, pure this compound.

-

Verification: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for synthesizing potential therapeutic agents. The benzylpiperazine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS).[7][8][9] The aldehyde group serves as a reactive handle for further molecular elaboration.

Role as a Synthetic Intermediate

The logical relationship between the parent compound and its derivatives is illustrated below, showcasing its utility in building a diverse chemical library.

Caption: Synthetic utility of this compound.

Target-Specific Applications

-

Sigma-1 (σ₁) Receptor Ligands: The benzylpiperazine core is a privileged scaffold for ligands of the sigma-1 receptor, a unique intracellular chaperone protein implicated in neurological disorders. By modifying the aldehyde group, researchers have developed potent and selective sigma-1 ligands for potential use in treating neuropathic pain and neurodegenerative diseases.[7]

-

Monoamine Oxidase (MAO) Inhibitors: The aldehyde can be condensed with hydrazines to form thiazolylhydrazone derivatives. Studies have shown that compounds derived from similar piperazine benzaldehydes can act as selective MAO-A inhibitors, which are targets for antidepressant therapies.[10]

-

General CNS Agents: Piperazine derivatives have a long history in CNS drug development, including antipsychotics and antidepressants.[8][9] This aldehyde provides a direct route to expand the chemical space around this well-validated pharmacophore.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected proton signals would include aromatic protons from both the benzaldehyde and benzyl rings, distinct signals for the piperazine ring protons, and the characteristic aldehyde proton singlet (typically δ 9-10 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis, combined with the dual functionality of a reactive aldehyde and a potent pharmacophore, provides medicinal chemists with a reliable and versatile platform for creating novel compounds targeting complex diseases. As research continues to uncover the therapeutic potential of benzylpiperazine derivatives, the importance of high-quality intermediates like this one will undoubtedly grow, solidifying its place as a cornerstone in the development of next-generation therapeutics.

References

- This compound - ChemBK. (n.d.).

- This compound Shanghai Amole Biotechnology Co., Ltd. - ChemBK. (n.d.).

- 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem. (n.d.).

- 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde | C13H16N2O4S | CID 154700560 - PubChem. (n.d.).

- 4-(4-Isopropylpiperazin-1-yl)benzaldehyde | C14H20N2O | CID 2052214 - PubChem. (n.d.).

- Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate. (n.d.).

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.

- Taha, M., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.

- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). PharmaCompass.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC).

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers in Pharmacology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etd.auburn.edu [etd.auburn.edu]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" chemical properties

An In-depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in contemporary drug discovery and materials science. The document delineates its core physicochemical properties, provides a detailed, field-tested protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a versatile molecular scaffold. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.

Core Compound Identity and Properties

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a benzylpiperazine moiety. This unique combination makes it a valuable precursor for synthesizing a wide array of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] The piperazine ring offers a flexible linker, while the benzyl group can engage in critical hydrophobic and π-stacking interactions within biological targets. The aldehyde serves as a versatile chemical handle for elaboration into diverse functional groups.

Physicochemical and Structural Data

A summary of the fundamental properties of this compound is presented below. These data are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 166438-88-6 | [3][4] |

| Molecular Formula | C₁₈H₂₀N₂O | [3][5] |

| Molecular Weight | 280.37 g/mol | [3][5] |

| Appearance | Solid | |

| Melting Point | 73-75 °C | [3] |

| SMILES | O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1 | |

| InChI Key | JDWZUVQRUPAVPK-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the high reactivity of an electron-deficient aromatic ring (activated by the aldehyde group) towards a nucleophilic secondary amine (the piperazine nitrogen).

Synthetic Workflow

The logical flow for the synthesis and purification is outlined below. This workflow ensures high purity of the final product, which is essential for subsequent applications in sensitive fields like drug development.

Caption: Synthesis and Purification Workflow Diagram.

Detailed Synthesis Protocol

This protocol is adapted from established methods for analogous compounds and is designed for high yield and purity.[6][7]

Materials:

-

1-Benzylpiperazine

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-benzylpiperazine (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.3 M with respect to the limiting reagent (4-fluorobenzaldehyde).

-

Heating: Place the flask in a heating mantle and stir the reaction mixture at 130 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, while also facilitating the SₙAr mechanism. The elevated temperature is necessary to overcome the activation energy of breaking the strong C-F bond.

-

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Spectroscopic Characterization

Structural confirmation is paramount. The following table outlines the expected spectroscopic data for the title compound, based on its structure and data from closely related analogues.[1][8]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet at ~9.8-10.0 ppm. - Aromatic protons from the benzaldehyde ring appearing as two doublets (AA'BB' system) at ~7.8 ppm and ~7.0 ppm. - Aromatic protons from the benzyl group appearing as a multiplet at ~7.2-7.4 ppm. - Benzylic protons (Ar-CH₂) singlet at ~3.5-3.6 ppm. - Piperazine protons appearing as two triplets or multiplets at ~3.4 ppm and ~2.6 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) at ~190-192 ppm. - Aromatic carbons between ~115-155 ppm. - Benzylic carbon (Ar-CH₂) at ~63 ppm. - Piperazine carbons between ~48-53 ppm. |

| IR (Infrared) | - Strong C=O stretch (aldehyde) at ~1680-1700 cm⁻¹. - C-H stretch (aldehyde) at ~2720 and ~2820 cm⁻¹. - Aromatic C=C stretches at ~1500-1600 cm⁻¹. - C-N stretch at ~1100-1300 cm⁻¹. |

| Mass Spec. | - Expected [M+H]⁺ ion at m/z ≈ 281.16. |

Chemical Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

Key Reaction Pathways

The aldehyde functional group is the primary site for derivatization, serving as an electrophilic center for a variety of nucleophilic additions.

Caption: Key Derivatization Reactions from the Aldehyde Moiety.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry. The aldehyde first condenses with a primary or secondary amine to form an imine (Schiff base), which is then reduced in situ (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield a stable secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for library synthesis.

-

Condensation Reactions: Reaction with hydrazines or hydroxylamines yields corresponding hydrazones and oximes. These derivatives are often used to generate biologically active molecules or as stable intermediates. For instance, reaction with thiosemicarbazide produces thiosemicarbazones, a class of compounds with a broad range of biological activities.[7][9]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing another point for molecular diversification.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) efficiently converts the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecular framework.

Applications in Drug Discovery

The benzylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally-acting agents. Its derivatives have been investigated for a wide range of pharmacological activities.[1][2]

-

CNS Receptor Ligands: Benzylpiperazine derivatives are well-known ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. The title compound serves as an excellent starting point for synthesizing novel σ₁ receptor antagonists with potential antinociceptive and anti-allodynic effects for treating chronic pain.[1]

-

Antidepressant and Anxiolytic Agents: The core structure is related to compounds that interact with serotonergic, noradrenergic, and dopaminergic pathways, suggesting its potential as a scaffold for developing new antidepressant and anxiolytic drug candidates.[2]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While specific toxicology data is not available, precautions should be based on the properties of its constituent functional groups: benzaldehydes and aromatic amines.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate characterized by its robust synthesis and versatile reactivity. Its bifunctional nature allows for straightforward elaboration into complex molecular architectures, making it an indispensable tool for medicinal chemists, particularly those engaged in the discovery of novel CNS-active agents. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development setting.

References

- ChemBK. This compound. [Link]

- PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]

- PubChem. 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. [Link]

- GlpBio. This compound. [Link]

- Sciencelab.com.

- Santos. Qualitative Tier 2 Assessment – Benzaldehyde. [Link]

- National Center for Biotechnology Information. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

- ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]

- The Royal Society of Chemistry.

- PubChemLite. 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. [Link]

- PubChem. 4-Isopropoxybenzaldehyde. [Link]

- PubChem. Benzaldehyde, 4-(phenylmethoxy)-. [Link]

- National Center for Biotechnology Information. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- PubChem. 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. [Link]

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

- National Center for Biotechnology Inform

- MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

- National Center for Biotechnology Information. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]

- PubChem. SID 864345. [Link]

Sources

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [glpbio.cn]

- 5. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. gustavus.edu [gustavus.edu]

- 12. fishersci.fr [fishersci.fr]

- 13. santos.com [santos.com]

An In-Depth Technical Guide to the Synthesis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-Benzylpiperazin-1-yl)benzaldehyde, a key building block in contemporary drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevailing synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. Each method is critically evaluated, elucidating the mechanistic underpinnings, experimental considerations, and the rationale behind procedural choices. Detailed, field-proven protocols are presented to ensure reproducibility and scalability. This guide is designed to be a self-validating system, equipping the reader with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and optimize the reaction for their specific needs.

Introduction and Significance

This compound, with the molecular formula C₁₈H₂₀N₂O and a molecular weight of 280.37 g/mol , is a bifunctional organic molecule of significant interest.[1][2] Its structure incorporates a reactive aldehyde group, a common precursor for a multitude of chemical transformations, and the N-benzylpiperazine moiety, a recognized pharmacophore present in numerous centrally active agents. The N-benzylpiperidine and N-benzylpiperazine motifs are widely employed in drug discovery to modulate the physicochemical and pharmacokinetic properties of drug candidates, often providing crucial interactions with target proteins.[3] Consequently, robust and efficient synthetic access to this compound is of paramount importance for the advancement of various research and development programs.

This guide will dissect the primary synthetic routes to this compound, offering a comparative analysis to aid in the selection of the most appropriate method based on factors such as substrate availability, required reaction conditions, and desired scale.

Strategic Approaches to the Synthesis of this compound

The formation of the aryl C-N bond between the benzaldehyde and N-benzylpiperazine moieties is the linchpin of the synthesis. Three principal strategies dominate this transformation:

-

Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective method.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its broad scope and functional group tolerance.[4]

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction, representing one of the earliest methods for C-N bond formation.[5]

The following sections will delve into the intricacies of each approach.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the synthesis of aryl amines when the aromatic ring is activated by electron-withdrawing groups.[6] In the context of this compound synthesis, the aldehyde group, while only moderately deactivating, sufficiently activates a leaving group at the para position for substitution by a strong nucleophile like a secondary amine. The most common substrate for this reaction is 4-fluorobenzaldehyde, as fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of N-benzylpiperazine attacks the carbon atom of the 4-fluorobenzaldehyde that bears the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

The presence of a base, typically a carbonate, is crucial to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

Caption: SNAr reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol (SNAr)

This protocol is based on analogous, well-established procedures for the synthesis of similar N-aryl piperazine compounds.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Fluorobenzaldehyde | 124.11 | 5.0 g | 40.3 mmol | 1.0 |

| N-Benzylpiperazine | 176.26 | 7.8 g | 44.3 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.4 g | 60.8 mmol | 1.5 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol), N-benzylpiperazine (7.8 g, 44.3 mmol), and potassium carbonate (8.4 g, 60.8 mmol).

-

Add dimethylformamide (100 mL) to the flask.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (400 mL) with stirring. A precipitate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol or isopropanol to afford pure this compound as a solid.

-

Dry the product under vacuum.

Expected Yield: 70-85%

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.

-

Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the HF formed during the reaction. Its use avoids potential side reactions that could occur with stronger bases.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Stoichiometry: A slight excess of N-benzylpiperazine is used to ensure complete consumption of the limiting reagent, 4-fluorobenzaldehyde.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly advantageous when dealing with less reactive aryl halides (chlorides and bromides) or when the aromatic ring is not activated by electron-withdrawing groups.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (N-benzylpiperazine) coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Considerations for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

Materials:

| Component | Example | Role |

| Aryl Halide | 4-Bromobenzaldehyde | Electrophile |

| Amine | N-Benzylpiperazine | Nucleophile |

| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Source |

| Ligand | BINAP, XPhos, or other biaryl phosphines | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, Cs₂CO₃, or K₃PO₄ | Promotes amine deprotonation |

| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated |

General Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide, amine, palladium pre-catalyst, ligand, and base.

-

Anhydrous, deoxygenated solvent is added.

-

The reaction mixture is heated with stirring for the required time, typically monitored by GC-MS or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a common choice.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Pathway III: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[5] While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[8]

Mechanism of Ullmann Condensation

The mechanism of the Ullmann condensation is still a subject of some debate but is generally thought to involve the formation of a copper(I)-amido species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the product.

Experimental Considerations for Ullmann Condensation

Modern Ullmann condensations for N-arylation often employ a copper(I) salt (e.g., CuI), a ligand (such as a diamine or an amino acid), and a base in a polar solvent. While a viable alternative to palladium-catalyzed methods, the Ullmann reaction can sometimes require higher temperatures and longer reaction times than the Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | None | Palladium | Copper |

| Aryl Halide Reactivity | F > Cl > Br > I | I > Br > Cl | I > Br > Cl |

| Substrate Scope | Requires electron-withdrawing groups | Broad, tolerates various functional groups | Broad, but can be sensitive to sterics |

| Reaction Conditions | Often high temperatures | Generally milder than Ullmann | Traditionally harsh, modern methods are milder |

| Cost | Generally low | Higher (palladium catalyst and ligands) | Lower than Buchwald-Hartwig |

| Key Advantage | Simplicity, cost-effective | High functional group tolerance, broad scope | Lower cost catalyst |

For the synthesis of this compound, the SNAr reaction with 4-fluorobenzaldehyde is often the most practical and cost-effective method for large-scale production due to its simplicity and the absence of expensive metal catalysts.

Characterization of this compound

A self-validating synthesis requires rigorous characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.85 (s, 1H, -CHO)

-

δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to CHO)

-

δ 7.35-7.25 (m, 5H, Ar-H of benzyl)

-

δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to piperazine)

-

δ 3.55 (s, 2H, -CH₂-Ph)

-

δ 3.40 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 2.60 (t, J = 5.0 Hz, 4H, piperazine-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 190.5 (-CHO)

-

δ 155.0 (Ar-C attached to N)

-

δ 137.5 (Ar-C of benzyl)

-

δ 132.0 (Ar-CH ortho to CHO)

-

δ 129.5 (Ar-C of benzaldehyde)

-

δ 129.0 (Ar-CH of benzyl)

-

δ 128.5 (Ar-CH of benzyl)

-

δ 127.0 (Ar-CH of benzyl)

-

δ 114.0 (Ar-CH ortho to piperazine)

-

δ 63.0 (-CH₂-Ph)

-

δ 53.0 (piperazine-C)

-

δ 48.5 (piperazine-C)

-

-

IR (KBr, cm⁻¹):

-

~2850-2750 (C-H stretch of aldehyde)

-

~1680 (C=O stretch of aldehyde)

-

~1600, 1510 (C=C stretch of aromatic rings)

-

~1240 (C-N stretch)

-

-

Mass Spectrometry (EI):

-

m/z 280 [M]⁺

-

m/z 91 [C₇H₇]⁺ (tropylium ion, base peak)

-

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining this compound. The Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzaldehyde with N-benzylpiperazine stands out as a robust, scalable, and economically viable method. For substrates where SNAr is not feasible, the Buchwald-Hartwig amination offers a powerful and versatile alternative, albeit at a higher cost. The Ullmann condensation, particularly with modern advancements, provides a cost-effective, copper-catalyzed option. By understanding the mechanistic principles and experimental nuances of each pathway, researchers can confidently select and execute the optimal synthesis for their specific requirements, ensuring a reliable supply of this valuable chemical intermediate.

References

- This compound. ChemBK. URL: https://www.chembk.com/en/chem/4-(4-Benzylpiperazin-1-yl)benzaldehyde

- This compound, min 98%, 250 mg. CP Lab Safety. URL: https://www.cplabsafety.com/4-4-benzylpiperazin-1-yl-benzaldehyde-min-98-250-mg.html

- Ullmann reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Ullmann_reaction

- Buchwald-Hartwig Coupling. Organic Synthesis. URL: https://www.organic-synthesis.org/portal?id=124

- 4-(4-Benzyl-1-piperazinyl)benzaldehyde. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021738

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. URL: https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-1-NMR.htm

- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. J. Org. Chem. 2004, 69, 15, 5144–5147. URL: https://pubs.acs.org/doi/10.1021/jo049657h

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.chem.wisc.

- Ullmann Coupling. SynArchive. URL: https://www.synarchive.com/named-reactions/Ullmann-Coupling

- 4-(4-Benzylpiperazin-1-yl)-2-nitrobenzaldehyde. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93323198.htm

- CAS 166438-88-6 | this compound. SynQuest Laboratories. URL: https://www.synquestlabs.com/product/4H15-1-L1/4-(4-Benzylpiperazin-1-yl)benzaldehyde

- 4-(Piperazin-1-yl)benzaldehyde hydrochloride. BLD Pharm. URL: https://www.bldpharm.com/products/1159823-54-7.html

- Benzaldehyde(100-52-7) 13C NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/100-52-7_13cnmr.htm

- This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-4-benzylpiperazin-1-yl-benzaldehyde-166438-88-6

- This compound. GlpBio. URL: https://www.glpbio.com/4-4-benzylpiperazin-1-yl-benzaldehyde.html

- Electronic Supplementary Information. The Royal Society of Chemistry. URL: https://www.rsc.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem., 2017, 19, 255-259. URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c6gc02737a

- Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 2021, 152, 1237-1262. URL: https://link.springer.com/article/10.1007/s00706-021-02832-6

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules 2018, 23(11), 2821. URL: https://www.mdpi.com/1420-3049/23/11/2821

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org. Biomol. Chem., 2014, 12, 5352-5372. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4108204/

- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. J. Chem. Educ. 2018, 95, 1, 148–151. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00473

- (a) IR spectra of benzaldehyde at different concentrations. ResearchGate. URL: https://www.researchgate.

- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. LinkedIn. URL: https://www.linkedin.com/pulse/role-benzylpiperazine-derivatives-modern-drug-discovery-aurora-chem-sourcing-llc-w2jef

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.rug.nl [pure.rug.nl]

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" IUPAC name

An In-depth Technical Guide: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its chemical reactivity. Furthermore, it explores the significance of the benzylpiperazine and benzaldehyde moieties as privileged pharmacophores, contextualizing the compound's importance for researchers and scientists in pharmaceutical development. The guide emphasizes the rationale behind synthetic choices and provides actionable protocols for laboratory application.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible chemical research. This compound is a bifunctional organic molecule, featuring a reactive aldehyde group and a pharmacologically significant benzylpiperazine scaffold.

1.1. Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Alternate Name: 4-(4-Benzyl-1-piperazinyl)benzaldehyde[1][2]

-

CAS Number: 166438-88-6[3]

-

InChI Key: JDWZUVQRUPAVPK-UHFFFAOYSA-N[1]

-

Canonical SMILES: O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1[1]

1.2. Physicochemical Data

The compound's physical properties are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 280.36 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 73-75 °C | [3] |

| Empirical Formula | C₁₈H₂₀N₂O | [1][2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is widely employed for coupling amines to activated aromatic rings.

2.1. Synthetic Pathway and Rationale

The logical disconnection for this molecule points to two commercially available precursors: 4-fluorobenzaldehyde and 1-benzylpiperazine .

-

Expertise & Rationale: The choice of 4-fluorobenzaldehyde is deliberate. The fluorine atom is a highly effective leaving group in SₙAr reactions, superior to heavier halogens in this context. Crucially, the reaction is activated by the strongly electron-withdrawing aldehyde group (-CHO) located para to the fluorine. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. A base, such as potassium carbonate, is required to act as a proton scavenger for the protonated piperazine nitrogen, regenerating the nucleophilic amine.

Sources

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Introduction: Elucidating the Molecular Architecture

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure marries a reactive benzaldehyde moiety with a pharmacologically relevant benzylpiperazine scaffold. The molecular formula is C₁₈H₂₀N₂O, and it has a molecular weight of approximately 280.37 g/mol .[1][2] The compound typically presents as a solid with a melting point in the range of 73-75 °C.[1]

Accurate structural confirmation and purity assessment are paramount for any scientific application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive view of the molecule's atomic arrangement and connectivity. This guide serves as a comprehensive reference for the acquisition and interpretation of the spectral data for this compound, grounded in the fundamental principles of spectroscopy and expert analysis of its constituent functional groups.

Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic regions.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.

¹H NMR: Predicted Spectrum and Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are based on the known effects of adjacent functional groups.

Caption: Logical relationship between proton environments and predicted ¹H NMR signals.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[3] |

| ~7.8 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent protons (ortho to the piperazine). |

| ~7.3 | Multiplet (m) | 5H | Benzyl group aromatic | Protons on the monosubstituted benzyl ring typically appear as a complex multiplet in this region. |

| ~6.9 | Doublet (d) | 2H | Aromatic (ortho to piperazine) | The nitrogen atom of the piperazine ring is electron-donating, causing an upfield (shielding) shift of these protons compared to unsubstituted benzene. They appear as a doublet due to coupling with their neighbors. |

| ~3.5 | Singlet (s) | 2H | Benzylic (-CH₂-Ph) | The methylene protons adjacent to the benzyl ring appear as a singlet. |

| ~3.4 | Triplet (t) | 4H | Piperazine (-CH₂-N-Ar) | These protons are on the piperazine ring adjacent to the benzaldehyde moiety. Their chemical shift is influenced by the aromatic ring. |

| ~2.5 | Triplet (t) | 4H | Piperazine (-CH₂-N-CH₂Ph) | These protons are on the piperazine ring adjacent to the benzylic carbon. |

¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The signals are typically sharp singlets due to proton decoupling.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum.[4] |

| ~155 | Aromatic C (C-N) | The carbon atom directly attached to the electron-donating piperazine nitrogen is significantly deshielded. |

| ~138 | Aromatic C (ipso, Benzyl) | The ipso-carbon of the benzyl group. |

| ~132 | Aromatic C (C-CHO) | The carbon atom to which the aldehyde group is attached. |

| ~130 | Aromatic CH (ortho to -CHO) | Aromatic carbons in the benzaldehyde ring. |

| ~129 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |

| ~128 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |

| ~127 | Aromatic CH (Benzyl) | Aromatic carbons in the benzyl ring. |

| ~115 | Aromatic CH (ortho to N) | These carbons are shielded by the electron-donating effect of the piperazine nitrogen. |

| ~63 | Benzylic Carbon (-CH₂-Ph) | The benzylic carbon atom. |

| ~53 | Piperazine Carbon (-CH₂-N-CH₂Ph) | Piperazine carbons adjacent to the benzyl group. |

| ~49 | Piperazine Carbon (-CH₂-N-Ar) | Piperazine carbons adjacent to the benzaldehyde ring, deshielded by the aromatic system. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.

Experimental Protocol: FTIR Data Acquisition

-

Methodology: The spectrum is most conveniently obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Collection: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Predicted Spectrum and Interpretation

The IR spectrum is a molecular fingerprint. The key to its interpretation is recognizing the characteristic absorption bands for the molecule's functional groups.

Caption: Correlation of functional groups to their expected IR absorption regions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| > 3000 | Medium | Aromatic C-H Stretch | Stretching vibration of C-H bonds where the carbon is sp² hybridized. |

| 2850-2950 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the piperazine and benzylic methylene groups. |

| ~2820 & ~2720 | Weak-Medium | Aldehyde C-H Stretch | A pair of bands (Fermi resonance) characteristic of the C-H bond in an aldehyde group. Their presence is a strong confirmation of the aldehyde functionality.[5] |

| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch | This is one of the most intense and recognizable bands in the spectrum, corresponding to the C=O double bond of the aldehyde.[6] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon bonds within the two aromatic rings. |

| 1200-1300 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds of the tertiary amines in the piperazine ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A beam of high-energy electrons bombards the sample, causing ionization and fragmentation.

-

Instrumentation: The sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer). The resulting ions are separated based on their m/z ratio and detected.

Predicted Fragmentation and Interpretation

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions. The molecular ion (M⁺˙) peak is expected at m/z 280, corresponding to the molecular weight.[1]

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Major Mass Fragments

| m/z Value | Proposed Fragment | Rationale |

| 280 | [C₁₈H₂₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 251 | [C₁₇H₁₉N₂]⁺ | Loss of the formyl radical (•CHO) from the molecular ion.[7] |

| 189 | [C₁₁H₁₃N₂O]⁺ | Loss of the benzyl radical (•CH₂Ph) via cleavage of the C-N bond. |

| 134 | [C₉H₁₀N]⁺ | A common fragment in piperazine derivatives resulting from ring cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion. This is a highly stable carbocation and often the base peak (most intense signal) for compounds containing a benzyl group.[8] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the CHO group from the benzaldehyde ring.[7] |

The presence of a strong peak at m/z 91 is a definitive indicator of the benzyl moiety. The combination of this fragment with the loss of 29 mass units (CHO) and the correct molecular ion peak provides a self-validating system for confirming the structure of this compound.[8]

Conclusion

The comprehensive spectral analysis of this compound provides an unambiguous confirmation of its chemical structure. The predicted data, derived from established principles of spectroscopy, serves as a robust benchmark for researchers. Key identifying features include the aldehyde proton signal near 9.9 ppm in ¹H NMR, the strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and the characteristic tropylium ion fragment at m/z 91 in the mass spectrum. Together, these techniques offer a complete and validated portrait of the molecule, ensuring its identity and purity for applications in scientific research and development.

References

- Supporting Information for a relevant chemical synthesis.

- This cit

- ChemBK. (n.d.). This compound - Physico-chemical Properties.

- Chegg. (2018, March 14). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde below.

- GlpBio. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde.

- This cit

- This cit

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. URL: [Link]

- Harianie, L., et al. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 12(1), 59-66. URL: [Link]

- This cit

- Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113, 179–183. URL: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- CP Lab Safety. (n.d.). This compound, min 98%, 250 mg.

- This cit

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.

- This cit

- Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. URL: [Link]

- This cit

- Berkeley Learning Hub. (2024, October 2). 5 Tips Benzaldehyde IR Spectrum.

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to the Solubility Profile of 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Introduction

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C18H20N2O and a molar mass of 280.37 g/mol [1]. Its structure, featuring a benzylpiperazine moiety attached to a benzaldehyde ring, suggests a complex solubility behavior influenced by both polar and non-polar functional groups. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility profile of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for establishing a robust and reliable solubility assessment.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount in predicting its solubility. Key known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C18H20N2O | ChemBK[1] |

| Molar Mass | 280.37 g/mol | ChemBK[1] |

| Melting Point | 73-75 °C | ChemBK[1] |

| Appearance | Solid (at room temperature) | Inferred from melting point |

The presence of the benzaldehyde group provides a site for hydrogen bonding, potentially contributing to solubility in polar solvents. Conversely, the benzyl and phenyl rings introduce significant non-polar character, suggesting solubility in organic solvents. The piperazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor and may be protonated in acidic conditions, which would dramatically increase aqueous solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a primary guideline for predicting solubility[2][3]. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents[2][3]. For a molecule as complex as this compound, its solubility will be a balance of these competing factors.

A qualitative prediction suggests that this compound will exhibit limited solubility in water due to its significant hydrocarbon content. However, its solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as ethanol and methanol, which can engage in hydrogen bonding. Non-polar solvents like hexane may be less effective, while solvents of intermediate polarity, such as dichloromethane and ethyl acetate, are likely to be good candidates for solubilization.

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility[4].

Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being collected, it is advisable to use a syringe filter.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Logical Framework for Solvent Selection

The choice of solvents for solubility testing should be systematic, covering a range of polarities.

Caption: A logical approach to solvent selection for solubility screening.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for its determination. By understanding the compound's structural features and applying systematic experimental methodologies like the shake-flask method, researchers can generate a comprehensive solubility profile. This information is critical for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. The protocols and logical frameworks presented herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

- ChemBK. (n.d.). This compound.

- wikiHow. (n.d.). How to Determine Solubility.

- Journal of Chemical Education. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

Sources

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" physical appearance

An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 166438-88-6), a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physical appearance, empirical data, and the analytical methodologies required for its unambiguous identification and quality control. The guide emphasizes the rationale behind protocol selection, ensuring a self-validating system for characterization that aligns with modern standards of scientific integrity.

Introduction and Molecular Overview

This compound is a substituted benzaldehyde derivative incorporating a benzylpiperazine moiety. This structural motif is common in a variety of pharmacologically active agents, making this compound a valuable building block in medicinal chemistry. Its structure combines the reactive aldehyde group, a key handle for further synthetic transformations, with the benzylpiperazine scaffold known for its interaction with various biological targets. An accurate assessment of its physical and chemical properties is the foundational step for its use in any research or development pipeline.

The compound's identity is established by its unique CAS number, 166438-88-6.[1][2][3] A thorough characterization is paramount to ensure the integrity of subsequent experimental work, as impurities or misidentification can have profound consequences on research outcomes.

Physicochemical Properties